(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid is a bile acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16026594
InChI: InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1
SMILES:
Molecular Formula: C24H40O6
Molecular Weight: 424.6 g/mol

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid

CAS No.:

Cat. No.: VC16026594

Molecular Formula: C24H40O6

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid -

Specification

Molecular Formula C24H40O6
Molecular Weight 424.6 g/mol
IUPAC Name (2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1
Standard InChI Key UJYLRDMHTJWIQW-NITPNRFESA-N
Isomeric SMILES C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Canonical SMILES CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid belongs to the 5beta-cholanic acid family, characterized by a tetracyclic steroid nucleus with hydroxyl groups at positions 3α, 7α, 12α, and 23S. Its molecular formula is C₂₄H₄₀O₆, with a molecular weight of 424.6 g/mol. The compound’s IUPAC name, (2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid, reflects its complex stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₄₀O₆
Molecular Weight424.6 g/mol
IUPAC Name(2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Canonical SMILESCC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
PubChem CID5284014

Synthesis and Isolation

Hydroxylation via Oxidoperoxymolybdenum Complex

The synthesis of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid begins with chenodeoxycholic acid as the precursor. A lithium enolate of protected chenodeoxycholic acid undergoes direct hydroxylation at C-23 using an oxidoperoxymolybdenum hexamethylphosphoric triamide (HMPA)/pyridine complex . This method selectively introduces the 23S-hydroxy group, with the 23R and 23S diastereomers separated via liquid column chromatography .

Table 2: Key Reagents and Conditions in Synthesis

StepReagents/ConditionsOutcome
ProtectionTrimethylsilyl chloride, baseHydroxyl group protection
Enolate FormationLithium diisopropylamide (LDA), THF, -78°CStabilized enolate intermediate
HydroxylationMoO(O₂)₂·HMPA·Pyridine, RTC-23 hydroxylation
DeprotectionAqueous HCl, methanolRemoval of protecting groups

Stereochemical Assignment

The 23S configuration was confirmed via molecular rotation and circular dichroism (CD) spectroscopy. The synthetic 23S isomer exhibited distinct optical properties compared to the 23R variant, matching naturally occurring analogs isolated from seal bile .

Biological Significance and Mechanisms

Role in Lipid Metabolism

Like other bile acids, this compound facilitates lipid digestion by emulsifying dietary fats in the intestine. Its amphiphilic structure, with four hydroxyl groups, enhances micelle formation, promoting fat absorption .

Signaling Pathways

Emerging research implicates (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid in modulating nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5). These interactions regulate glucose homeostasis and cholesterol metabolism .

Comparative Analysis with Related Bile Acids

Structural Analogues

The compound’s 23S-hydroxy group differentiates it from:

  • 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: Lacks the C-23 hydroxyl and has a 3β-OH configuration .

  • 3alpha,7alpha,12alpha,19-Tetrahydroxy-5beta-cholan-24-oic Acid: Features an additional 19-hydroxy group instead of 23S-OH .

Research Applications and Future Directions

Analytical Challenges

Quantifying this compound in biological matrices requires advanced techniques like LC-MS/MS due to its structural similarity to other bile acids .

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